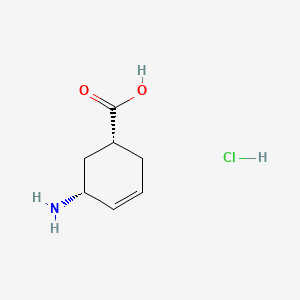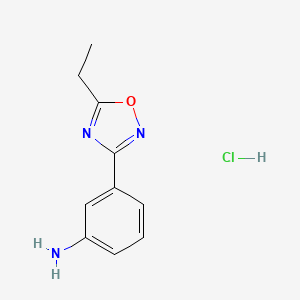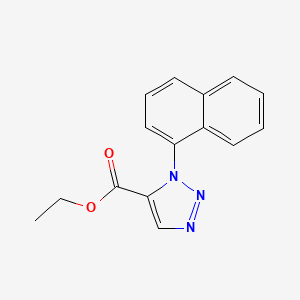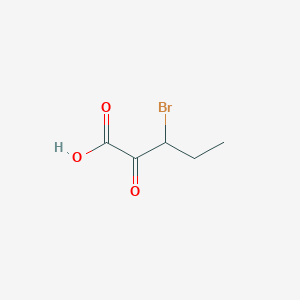![molecular formula C8H7F3N2 B13653262 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyrrolo[2,3-b]pyridine scaffold. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include:
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Trifluoromethyl-substituted furo[2,3-b]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct electronic and steric properties, making it particularly valuable in the design of new molecules with enhanced reactivity and specificity .
属性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-2-1-5-3-4-12-7(5)13-6/h1-2H,3-4H2,(H,12,13) |
InChI 键 |
GSVMRFFMTONYQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



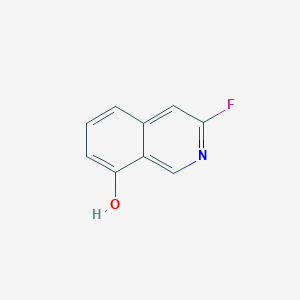
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
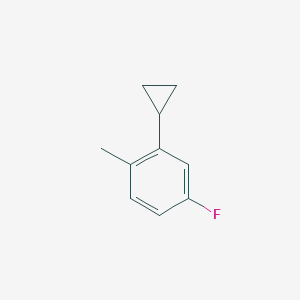
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
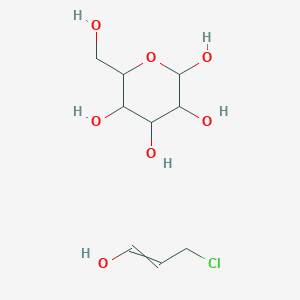
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
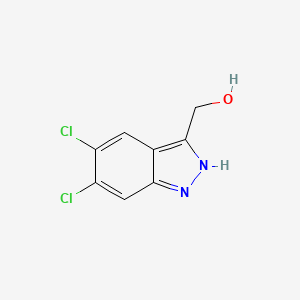
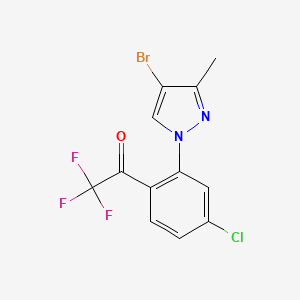
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
